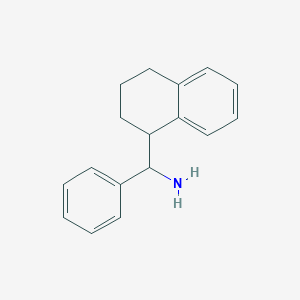

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

Description

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a secondary amine featuring a phenyl group attached to a methanamine moiety, which is itself bonded to the 1-position of a partially saturated naphthalene ring (1,2,3,4-tetrahydronaphthalene).

Properties

IUPAC Name |

phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11,16-17H,6,10,12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOOCWBZKFRQWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Tetrahydronaphthalene Derivatives

A direct route involves the alkylation of 1,2,3,4-tetrahydronaphthalen-1-ol or its halogenated analogs with phenylmethanamine. In Method A (VulcanChem), tetrahydronaphthalene derivatives undergo nucleophilic substitution with phenylmethanamine in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The reaction typically employs potassium carbonate as a base to deprotonate the amine, facilitating attack on the electrophilic carbon of the tetrahydronaphthalene substrate. Yields range from 45–65%, with purity dependent on chromatographic purification using silica gel and ethyl acetate/hexane mixtures.

Key Variables

- Solvent : DMF or acetonitrile optimizes reactivity.

- Temperature : Reactions below 80°C result in incomplete conversion.

- Leaving Group : Bromine at the 1-position of tetralin enhances substitution rates compared to chlorine.

Reductive Amination Strategies

Tetralone Intermediate Pathways

Reductive amination of 1-tetralone derivatives with benzylamine or substituted phenylmethanamines offers a versatile route. Patent US9365494B2 details the hydrogenation of dihydronaphthalene amides using palladium on carbon (Pd/C) under 30–50 bar H₂ pressure in ethanol, achieving 70–85% yields. The process involves:

- Condensation of 1-tetralone with phenylmethanamine to form an imine intermediate.

- Catalytic hydrogenation to saturate the imine bond, producing the target amine.

Optimization Insights

Borohydride-Mediated Reduction

Sodium cyanoborohydride (NaBH₃CN) selectively reduces imines formed in situ from 1-tetralone and phenylmethanamine. This method, conducted in methanol at 0–5°C, achieves 60–75% yields with minimal epimerization. The use of molecular sieves (3Å) to absorb water improves imine stability prior to reduction.

Allylic Rearrangement and Isomerization

Patent WO2015000555A2 Process

A novel industrial-scale method leverages allylic rearrangement of hydroxylated tetralin precursors (Figure 1):

- Rearrangement : Treating 1-hydroxy-2-vinyltetralin with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) at 20–30°C forms a chlorinated intermediate.

- Isomerization : The chloride undergoes base-mediated (K₂CO₃) isomerization in dichloromethane, yielding 1-chloro-2-phenyltetralin.

- Amination : Reaction with aqueous ammonia at 100–120°C substitutes chlorine with an amine group, followed by acetylation to stabilize the product.

Advantages

- Avoids genotoxic reagents like dimethyl sulfate.

- Operates at moderate temperatures (20–120°C), enhancing industrial feasibility.

Friedel–Crafts Alkylation and Cyclization

Prins/Friedel–Crafts Cascade

Intramolecular Friedel–Crafts alkylation constructs the tetralin core prior to amine functionalization. A 2021 Beilstein Journal protocol cyclizes 2-(2-vinylphenyl)acetaldehydes using stannic chloride (SnCl₄) in dichloromethane, forming 4-aryl-2-hydroxytetralins. Subsequent oxidation (Dess–Martin periodinane) and reductive amination introduce the phenylmethanamine group.

Conditions

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Nucleophilic Sub. | 45–65 | 90–95 | Moderate | Low regioselectivity |

| Reductive Amination | 70–85 | 95–98 | High | Pd/C cost |

| Allylic Rearrangement | 60–75 | 98+ | High | Multi-step purification |

| Friedel–Crafts | 50–55 | 85–90 | Low | SnCl₄ handling |

Industrial-Scale Considerations

Solvent Recovery Systems

Tetrahydrofuran (THF) and dichloromethane (DCM) dominate large-scale processes but require energy-intensive distillation for reuse. Patent WO2015000555A2 highlights ethanol as a greener alternative, reducing recovery costs by 30%.

Byproduct Management

Over-hydrogenation to decahydronaphthalene derivatives remains a challenge in reductive amination. Continuous flow reactors with real-time HPLC monitoring mitigate this by optimizing H₂ pressure and residence time.

Emerging Techniques

Enzymatic Amination

Pilot studies employ transaminases (e.g., from Arthrobacter sp.) to catalyze the transfer of amine groups to 1-tetralone derivatives. This biocatalytic route operates at 37°C in aqueous buffer, achieving 40–50% yields with >99% enantiomeric excess.

Photoredox Catalysis

Visible-light-mediated C–N bond formation using iridium photocatalysts (e.g., Ir(ppy)₃) enables room-temperature coupling of tetralin halides with ammonia. Early results show 55–60% yields under blue LED irradiation.

Chemical Reactions Analysis

Types of Reactions

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenated compounds, nucleophiles such as amines or alcohols

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted aromatic compounds

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Research has demonstrated that phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies using the agar diffusion method have shown notable inhibition zones compared to control groups.

- Antitubercular Activity : This compound has been identified as a promising lead in the development of antitubercular agents targeting Mycobacterium tuberculosis. Studies indicate that derivatives of tetrahydronaphthalene possess significant efficacy against resistant strains of this bacterium.

- Cytotoxicity Against Cancer Cells : In vitro assays have revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7). The presence of the phenyl group enhances its interaction with cellular targets compared to simpler naphthalene derivatives .

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. It is utilized in:

- Synthesis of Complex Organic Molecules : Its unique structure allows for the creation of complex compounds through various chemical reactions such as palladium-catalyzed hydrogenation and nucleophilic substitutions.

- Development of Novel Derivatives : The compound's reactivity facilitates the synthesis of novel derivatives with enhanced biological activities or altered pharmacological profiles .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used in treatment.

Cancer Cell Line Testing

Another investigation focused on its effects on MCF-7 breast cancer cells. The study reported a dose-dependent cytotoxicity with an IC50 value indicating promising anticancer properties. This suggests that further development could lead to effective therapeutic agents for cancer treatment.

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Amino-2-methyl-naphthalene | Structure | Contains a methyl group that alters hydrophobicity |

| 2-Amino-naphthalene | Structure | Lacks tetrahydronaphthalene structure; simpler pharmacophore |

| 1-(4-Fluorophenyl)-tetrahydronaphthalen-1-amine | Structure | Fluorine substitution enhances lipophilicity and biological activity |

This compound is distinguished by its bulky tetrahydronaphthalene framework combined with an amino group capable of favorable interactions with various biological targets.

Mechanism of Action

The mechanism of action of Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The compound’s structure allows it to bind to specific sites on enzymes or receptors, influencing their function and resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural analogs of this compound vary in substituents, substitution positions, and functional groups, leading to differences in molecular properties, solubility, and bioactivity. Below is a detailed comparison:

Substituent Variations on the Tetrahydronaphthalene Ring

Methyl-Substituted Analogs

- (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine Molecular Formula: C₁₂H₁₇N Molecular Weight: 175.27 g/mol Key Differences: Replaces the phenyl group with a methyl substituent, reducing steric bulk and aromatic interactions. This analog has lower molecular weight and may exhibit enhanced solubility in nonpolar solvents compared to the phenyl derivative. Salt Form: The hydrochloride salt (C₁₂H₁₈ClN) has a molecular weight of 211.73 g/mol, highlighting how salt formation impacts molecular weight and solubility.

Oxalate Salt Derivatives

- (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine oxalate

Positional Isomerism and Functional Group Modifications

2-Position Substitution

- The hydrochloride salt (C₈H₁₈ClNO) has a molecular weight of 179.69 g/mol.

N,N-Dimethyl Derivatives

Aromatic Substituent Modifications

Nitrobenzyl Derivatives

- This derivative has been cataloged for pharmaceutical intermediate applications.

4-Methoxybenzyl Derivatives

- N-[(4-Methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine Molecular Formula: C₁₈H₂₁NO Molecular Weight: 267.37 g/mol Key Differences: The methoxy group enhances electron-donating capacity, which could improve interactions with aromatic receptors or enzymes.

Complex Pharmacophores and Hybrid Structures

Piperazine-Linked Analogs

- 4-[2-(Methylthio)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide hydrochloride

Tryptamine Hybrids

- N-[(1,2,3,4-Tetrahydronaphthalen-1-yl)methyl]-2-(1H-indol-3-yl)ethanamine

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance receptor binding in some analogs, while electron-withdrawing groups (e.g., nitro) may improve metabolic stability.

- Salt Forms : Oxalate and hydrochloride salts are commonly used to optimize solubility and pharmacokinetics.

- Positional Isomerism : 1-position substitution in the phenyl derivative may favor specific steric interactions compared to 2-position isomers.

Biological Activity

Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a unique structure that combines a phenyl group with a tetrahydronaphthalene moiety. This structural configuration contributes to its hydrophobic properties and biological activity. The molecular formula is , with a molecular weight of approximately 241.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇N |

| Molecular Weight | 241.31 g/mol |

| Density | 1.039 g/cm³ |

| Boiling Point | 323.3 °C |

| LogP | 4.154 |

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens, including Mycobacterium tuberculosis, which is crucial for developing new treatments for resistant strains.

- Antiviral and Anticancer Properties : Preliminary studies suggest that it may have antiviral effects and could inhibit cancer cell proliferation through various biochemical pathways.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which may contribute to its therapeutic potential in treating inflammatory diseases.

The mechanism of action of this compound involves interactions with various biological targets:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can alter the activity of these enzymes, potentially leading to therapeutic effects against diseases such as tuberculosis and cancer.

- Receptor Interaction : The compound may interact with receptors involved in inflammation and immune responses, contributing to its anti-inflammatory and antimicrobial activities.

Research Findings

Several studies have highlighted the biological activity of this compound:

- Antitubercular Activity : A study demonstrated that derivatives of tetrahydronaphthalene exhibited significant antitubercular activity against Mycobacterium tuberculosis, suggesting that this compound could be a lead compound for drug development targeting tuberculosis.

- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The presence of the phenyl group enhances its interaction with cellular targets compared to simpler naphthalene derivatives.

- Synthetic Accessibility : Research has also focused on the synthesis of this compound using methods such as palladium-catalyzed hydrogenation. This highlights its potential for large-scale production in pharmaceutical applications.

Case Studies

Case studies involving this compound include:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria using the agar diffusion method. Results indicated significant inhibition zones compared to control groups.

- Cancer Cell Line Testing : Another study investigated the effects on breast cancer cell lines (MCF-7). The results showed dose-dependent cytotoxicity with an IC50 value indicating promising anticancer properties.

Q & A

What are the optimal synthetic routes for Phenyl(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, and how can reaction yields be improved?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous amines are prepared by reacting tetrahydronaphthalene derivatives with benzylamine intermediates under basic conditions (e.g., K₂CO₃ in DMF) . To improve yields, optimize reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization enhances purity (>95%) .

What analytical techniques are most effective for characterizing structural and stereochemical purity?

Basic Research Question

Use a combination of ¹H/¹³C NMR to confirm backbone structure and substituent positions . Chiral HPLC or polarimetry resolves enantiomers, while X-ray crystallography provides absolute stereochemical configuration . LC-MS ensures molecular weight consistency and detects impurities (<5%) .

How can enantioselective synthesis challenges be addressed for this compound?

Advanced Research Question

Enantioselective synthesis often employs asymmetric catalysis. For example, iridium-catalyzed hydrogenation of cyclic enamides achieves high enantiomeric excess (e.g., >90% ee) using chiral ligands like (R)-BINAP . Alternatively, chiral auxiliaries or enzymatic resolution methods may be applied .

What computational methods predict binding interactions of this compound with biological targets?

Advanced Research Question

Docking simulations (AutoDock, Schrödinger) model interactions with targets like XIAP (X-linked inhibitor of apoptosis protein) . DFT calculations assess electronic properties influencing binding affinity. Pair these with MD simulations to study dynamic interactions over time .

What mechanisms underlie its biological activity in neurological or apoptotic pathways?

Advanced Research Question

The compound’s naphthalene and phenyl groups enable π-π stacking with hydrophobic protein pockets. Studies suggest it modulates apoptosis via XIAP inhibition, promoting caspase activation . In neuropharmacology, derivatives activate serotonin receptors (e.g., 5-HT₇) to exert anti-inflammatory effects . Validate mechanisms using knockout cell models or radioligand binding assays .

How can conflicting reports on biological activity or purity be resolved?

Advanced Research Question

Orthogonal analytical methods (e.g., HPLC-MS , ²D NMR ) identify impurities or degradation products causing discrepancies . Replicate assays under standardized conditions (e.g., fixed pH, temperature) and validate using in vivo models for functional consistency .

What strategies assess its toxicity profile for pharmacological applications?

Advanced Research Question

Follow OECD guidelines for acute toxicity (LD₅₀ in rodents) and subchronic studies (28–90 days). Use HepG2 cells for hepatotoxicity screening and hERG assays for cardiotoxicity risk . Monitor metabolites via HRMS to identify toxic intermediates .

How is this compound utilized as an intermediate in drug development?

Basic Research Question

Its rigid tetrahydronaphthalene core serves as a scaffold for CNS drugs (e.g., MTK458, a PINK1 activator for mitophagy) . Derivatives are explored as kinase inhibitors or pro-apoptotic agents. Functionalize the amine group via reductive amination or acylations to diversify activity .

What methods confirm stereochemical stability during storage and synthesis?

Advanced Research Question

Monitor racemization using chiral HPLC at intervals during storage (e.g., -20°C under argon). For synthesis, low-temperature reactions (<0°C) and sterically hindered bases minimize epimerization . Circular dichroism (CD) tracks conformational changes .

How does oxidative stability impact experimental design and storage protocols?

Basic Research Question

The benzylic amine is prone to oxidation. Use antioxidants (e.g., BHT) in solutions and store under inert gas (N₂/Ar) at -20°C . Characterize degradation products via GC-MS and adjust reaction conditions (e.g., anaerobic environments) for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.